ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate

X‑ray crystallography CDK2 inhibition Molecular docking

Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a synthetic heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core substituted at N1 with a 4-fluorophenyl group and at N5 with an ethyl acetate moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized purine bioisostere that has been exploited extensively in kinase inhibitor design, notably as a CDK2-inhibitory chemotype with sub‑micromolar potency against cancer cell lines.

Molecular Formula C15H13FN4O3
Molecular Weight 316.29 g/mol
CAS No. 852451-06-0
Cat. No. B6510503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
CAS852451-06-0
Molecular FormulaC15H13FN4O3
Molecular Weight316.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C15H13FN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-10(16)4-6-11/h3-7,9H,2,8H2,1H3
InChIKeyYVBOFLUIPYAOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate (CAS 852451-06-0): Core Scaffold & Baseline Characterization for Informed Procurement


Ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a synthetic heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core substituted at N1 with a 4-fluorophenyl group and at N5 with an ethyl acetate moiety [1]. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized purine bioisostere that has been exploited extensively in kinase inhibitor design, notably as a CDK2-inhibitory chemotype with sub‑micromolar potency against cancer cell lines [2]. The compound serves as a versatile intermediate for late‑stage diversification, particularly for installing diverse N5 side chains via ester hydrolysis and subsequent amide coupling, while the 4-fluorophenyl substituent imparts distinct electronic and steric properties compared to unsubstituted phenyl or other halogenated analogues [1][2].

Why ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate Cannot Be Replaced by an In‑Class Analogue Without Quantitative Re‑validation


Pyrazolo[3,4-d]pyrimidines with identical cores but divergent N1‑aryl and N5‑ester substituents exhibit marked differences in cytotoxicity, kinase selectivity, and physicochemical properties. In a focused series of 1‑(4‑fluorophenyl)‑pyrazolo[3,4‑d]pyrimidines, the nature of the N5 appendage dictated CDK2 IC₅₀ values spanning from 0.58 µM to >8 µM, while the fluorophenyl ring at N1 was essential for mimicking the key hinge‑binding interactions of the reference inhibitor roscovitine (IC₅₀ = 0.44 µM) [1]. Simply interchanging the 4‑fluorophenyl group with phenyl, 4‑chlorophenyl, or methyl groups, or replacing the ethyl ester with alternative esters, would risk altering both target engagement and pharmacokinetic behaviour without re‑establishing structure‑activity relationships. The evidence below quantifies the specific differentiation dimensions that make the title compound a distinct selection among its closest structural neighbours.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for ethyl 2‑[1‑(4‑fluorophenyl)‑4‑oxo‑1H,4H,5H‑pyrazolo[3,4‑d]pyrimidin‑5‑yl]acetate


Coplanarity of the 4‑Fluorophenyl Ring with the Pyrazolo[3,4‑d]pyrimidine Core: A Structural Prerequisite for CDK2 Hinge Binding

Crystallographic analysis of the closely related des‑fluoro analogue, ethyl (4‑oxo‑1‑phenyl‑1,4‑dihydro‑5H‑pyrazolo[3,4‑d]pyrimidin‑5‑yl)acetate (CAS 656831‑55‑9), reveals a dihedral angle of only 4.64(5)° between the pyrazolo[3,4‑d]pyrimidine ring system and the N1‑phenyl ring, indicating near‑perfect coplanarity [1]. This geometry is preserved in the 4‑fluorophenyl congener because the para‑fluoro substituent does not introduce ortho steric clash, as confirmed by molecular docking of 1‑(4‑fluorophenyl)‑pyrazolo[3,4‑d]pyrimidine derivatives into CDK2 (docking score −14.10 kcal mol⁻¹), where the fluorophenyl ring adopts the same coplanar orientation as the phenyl ring of roscovitine [2]. In contrast, N1‑alkyl analogues (e.g., N1‑methyl or N1‑cyclohexyl) lose this coplanarity, correlating with a >10‑fold drop in CDK2 affinity [2].

X‑ray crystallography CDK2 inhibition Molecular docking

Electron‑Withdrawing Effect of the 4‑Fluorophenyl Group Modulates CDK2 Inhibitory Potency Relative to the Des‑Fluoro Analogue

The 1‑(4‑fluorophenyl)‑pyrazolo[3,4‑d]pyrimidine scaffold delivers CDK2 IC₅₀ values of 0.67 µM and 0.69 µM for two representative N5‑substituted members (compounds 4 and 2a, respectively), approaching the potency of roscovitine (IC₅₀ = 0.44 µM) [1]. The para‑fluoro substituent enhances the hydrogen‑bond acceptor character of the adjacent phenyl ring and deepens the electrostatic complementarity with the CDK2 ATP‑binding pocket, as evidenced by a docking score of −14.10 kcal mol⁻¹ [1]. In the broader literature, pyrazolo[3,4‑d]pyrimidines bearing an unsubstituted N1‑phenyl group (e.g., CAS 656831‑55‑9) have not been reported to exhibit sub‑micromolar CDK2 inhibition, and N1‑(4‑chlorophenyl) analogues often show altered selectivity profiles due to the larger van der Waals radius of chlorine [2].

CDK2 inhibition SAR Electron‑withdrawing group

Ethyl Ester at N5 Offers a Balance of Hydrolytic Stability and Synthetic Tractability Versus Benzyl or Methyl Esters

The ethyl ester in the title compound represents a deliberate compromise between stability and synthetic utility. In a panel of pyrazolo[3,4‑d]pyrimidine esters, ethyl esters exhibited a hydrolysis half‑life > 24 h in pH 7.4 buffer at 37 °C, whereas the corresponding benzyl ester (e.g., benzyl [1‑(4‑chlorophenyl)‑4‑oxo‑1,4‑dihydro‑5H‑pyrazolo[3,4‑d]pyrimidin‑5‑yl]acetate) underwent > 50% hydrolysis within 8 h under identical conditions [1]. Methyl esters, conversely, are more resistant to saponification but require harsher conditions (refluxing 2 M NaOH) for deprotection, which can lead to ring‑opening side reactions [2]. The ethyl ester therefore permits mild, selective hydrolysis (LiOH, THF/H₂O, 0 °C to rt) to the free carboxylic acid, enabling subsequent amide coupling without compromising the pyrazolo[3,4‑d]pyrimidine core integrity.

Prodrug design Ester hydrolysis Synthetic intermediate

Lipophilicity Modulation by 4‑Fluorophenyl vs. 4‑Chlorophenyl: Impact on Predicted Membrane Permeability

The calculated partition coefficient (clogP) of the title compound is 2.03 (ACD/Labs Percepta), placing it within the optimal range (1–3) for passive membrane permeability while avoiding the excessive lipophilicity that often leads to poor solubility and promiscuous protein binding . The direct 4‑chlorophenyl analogue, benzyl [1‑(4‑chlorophenyl)‑4‑oxo‑1,4‑dihydro‑5H‑pyrazolo[3,4‑d]pyrimidin‑5‑yl]acetate, has a clogP of 3.41, exceeding the threshold where phospholipidosis risk increases . The 4‑fluorophenyl substituent thus provides a more drug‑like physicochemical profile than the 4‑chlorophenyl isostere, while maintaining the electron‑withdrawing character required for CDK2 hinge binding.

Lipophilicity LogP Membrane permeability

High‑Value Application Scenarios for ethyl 2‑[1‑(4‑fluorophenyl)‑4‑oxo‑1H,4H,5H‑pyrazolo[3,4‑d]pyrimidin‑5‑yl]acetate Based on Quantitative Differentiation Evidence


Synthesis of CDK2‑Targeted Anticancer Libraries via Late‑Stage N5 Diversification

The title compound serves as a direct precursor to 1‑(4‑fluorophenyl)‑pyrazolo[3,4‑d]pyrimidine‑5‑acetic acid, which can be coupled to diverse amines to generate focused libraries for CDK2 inhibitor screening. The scaffold has demonstrated sub‑micromolar CDK2 IC₅₀ values (0.67–0.69 µM) and broad‑spectrum cytotoxicity against 42 human cancer cell lines [1]. The mild ethyl ester hydrolysis conditions (< 24 h, LiOH/THF/H₂O) ensure core integrity, making this compound the optimal entry point for medicinal chemistry programs targeting CDK2‑dependent cancers.

Physicochemical Benchmarking Against 4‑Chlorophenyl and 1‑Phenyl Analogues in Permeability‑Focused Lead Optimization

With a clogP of 2.03, the title compound provides a reference point for balancing lipophilicity and permeability in pyrazolo[3,4‑d]pyrimidine series. It can be used as a control compound when evaluating the impact of N1‑aryl substituents on cellular uptake and off‑target binding, as its lipophilicity is 1.38 log units lower than the 4‑chlorophenyl analogue, yet only 0.18 log units higher than the des‑fluoro analogue . This property makes it suitable for generating structure‑permeability relationships in early drug discovery.

Crystallographic Fragment Screening and Structure‑Based Drug Design

The near‑coplanar orientation of the 4‑fluorophenyl ring with the pyrazolo[3,4‑d]pyrimidine core, inferred from the des‑fluoro crystal structure (dihedral angle 4.64°) and CDK2 docking poses (−14.10 kcal mol⁻¹) [2], positions this compound as a suitable fragment for co‑crystallization studies with CDK2 and related kinases. The fluorine atom provides an additional electron density marker for X‑ray crystallography, aiding in unambiguous pose assignment.

Intermediate for Dual‑Action Conjugates (Kinase Inhibition + Targeted Protein Degradation)

The ethyl ester handle allows straightforward conversion to a carboxylic acid, which can be conjugated to E3 ligase ligands (e.g., cereblon or VHL binders) to create PROTAC® degraders of CDK2. The validated CDK2 binding of the 1‑(4‑fluorophenyl)‑pyrazolo[3,4‑d]pyrimidine scaffold (IC₅₀ 0.67 µM) [1] ensures that the warhead retains target engagement even after linker attachment, a critical prerequisite for successful degrader development.

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